1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to an ethyl chain, which is further connected to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(oxan-2-yl)ethylamine with 1H-1,2,4-triazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.
Mechanism of Action
The mechanism of action of 1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. The oxane ring may enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole compound with similar structural features but different substitution patterns.
1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine: A compound with a pyrazole ring instead of a triazole ring.
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: A triazole derivative with additional functional groups.
Uniqueness
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of an oxane ring and a triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[2-(oxan-2-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-11-7-13(12-9)5-4-8-3-1-2-6-14-8/h7-8H,1-6H2,(H2,10,12) |
InChI Key |
MXYQXYKVPVHCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.